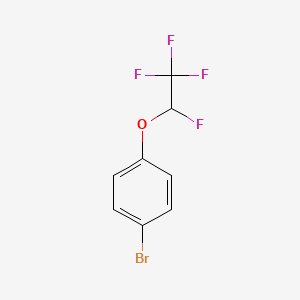
Adenosine,6N-4-phenylbutyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((4-phenylbutyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs. These compounds are often studied for their potential applications in medicinal chemistry, particularly as antiviral or anticancer agents. The unique structure of this compound allows it to interact with biological molecules in specific ways, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((4-phenylbutyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Protection and deprotection of hydroxyl groups.
- Formation of the purine ring system.
- Introduction of the phenylbutylamino group.
- Coupling of the purine derivative with the tetrahydrofuran moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((4-phenylbutyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the purine ring or other functional groups.
Substitution: Replacement of the phenylbutylamino group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((4-phenylbutyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biology, this compound may be investigated for its interactions with enzymes and nucleic acids, providing insights into its potential as a therapeutic agent.
Medicine
In medicine, nucleoside analogs like this compound are often explored for their antiviral and anticancer properties. They can inhibit viral replication or interfere with cancer cell proliferation.
Industry
In industry, such compounds may be used in the development of pharmaceuticals, agrochemicals, and other specialized chemicals.
Mécanisme D'action
The mechanism of action of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((4-phenylbutyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition of enzymatic activity or the modulation of signaling pathways, ultimately affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other nucleoside analogs, such as:
- Zidovudine
- Lamivudine
- Abacavir
Uniqueness
What sets (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((4-phenylbutyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol apart is its specific structural features, such as the phenylbutylamino group and the tetrahydrofuran moiety, which may confer unique biological activities and therapeutic potential.
Propriétés
Formule moléculaire |
C20H25N5O4 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-5-[6-(4-phenylbutylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C20H25N5O4/c26-10-14-16(27)17(28)20(29-14)25-12-24-15-18(22-11-23-19(15)25)21-9-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,11-12,14,16-17,20,26-28H,4-5,8-10H2,(H,21,22,23) |
Clé InChI |
QNQVVNSRYWTXJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[[(4S,6aR,6bS,8aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B14785764.png)

![rel-(3S,3aS,6aR)-3-amino-1,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrol-2-one](/img/structure/B14785777.png)
![(3aS,3bR,9aS,9bS,11aS)-9a-(hydroxymethyl)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B14785779.png)
![2-Amino-1-[4-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14785785.png)




![2-Propanol, 1-(1,2-benzisothiazol-4-yloxy)-3-[(1-methylethyl)amino]-](/img/structure/B14785807.png)


